4-(3-Isocyanatobenzyl)morpholine
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Overview
Description
4-(3-Isocyanatobenzyl)morpholine is an organic compound with the molecular formula C12H14N2O2 It is a derivative of morpholine, featuring an isocyanate group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isocyanatobenzyl)morpholine typically involves the reaction of 3-isocyanatobenzyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Isocyanatobenzyl chloride+Morpholine→this compound
The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reactivity of the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving product purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Isocyanatobenzyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization: The compound can be used as a monomer in the synthesis of polyurethanes and other polymeric materials.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as dibutyltin dilaurate, can be used to accelerate the reactions involving the isocyanate group.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
4-(3-Isocyanatobenzyl)morpholine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Utilized in the production of polymeric materials such as polyurethanes.
Pharmaceutical Research: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industrial Applications: Employed in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 4-(3-Isocyanatobenzyl)morpholine primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of various adducts. In biological systems, the compound may interact with proteins and other biomolecules, potentially modifying their function through covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the isocyanate group.
4-(3-Isocyanatophenyl)morpholine: Similar structure but with different substitution patterns.
Benzyl Isocyanate: Contains the isocyanate group but lacks the morpholine moiety.
Uniqueness
4-(3-Isocyanatobenzyl)morpholine is unique due to the presence of both the morpholine and isocyanate functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
4-[(3-isocyanatophenyl)methyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-10-13-12-3-1-2-11(8-12)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXYHQOMLIRLFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428734 |
Source
|
Record name | 4-(3-isocyanatobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166740-66-5 |
Source
|
Record name | 4-(3-isocyanatobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-isocyanatobenzyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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